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Compound of Interest

Compound Name: RU 59063

Cat. No.: B1680189 Get Quote

An in-depth analysis of the potent androgen receptor ligand, RU 59063, reveals its significant

binding affinity and selectivity, positioning it as a crucial reference compound in the

development of next-generation androgen receptor modulators. This guide synthesizes publicly

available data to offer a comparative overview of RU 59063 against other key androgenic and

anti-androgenic compounds, supported by detailed experimental protocols and pathway

visualizations.

First described in 1994, RU 59063 is a nonsteroidal androgen receptor (AR) ligand that has

garnered considerable interest within the scientific community.[1] Initially investigated as a

potent antiandrogen, subsequent research has elucidated its dose-dependent androgenic

properties, classifying it as a selective androgen receptor modulator (SARM).[1] Its high affinity

and specificity for the AR have made it an important chemical scaffold in the synthesis of

second-generation nonsteroidal antiandrogens (NSAAs) such as enzalutamide and

apalutamide.[1] This review provides a comparative analysis of RU 59063's performance

against other relevant compounds, presenting key quantitative data and the experimental

methodologies used for their determination.

Comparative Binding Affinity
RU 59063 exhibits a high binding affinity for the human androgen receptor, with reported Ki and

Ka values of 2.2 nM and 5.4 nM, respectively.[1] This affinity is notably higher than that of

endogenous androgens and first-generation NSAAs. Specifically, RU 59063 demonstrates 3-

and 8-fold higher affinity than testosterone for the rat and human AR, respectively.[1][2] When
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compared to first-generation NSAAs like flutamide, nilutamide, and bicalutamide, RU 59063
shows up to 100-fold higher affinity for the rat AR.[1][2] Its affinity is also slightly greater than

that of dihydrotestosterone (DHT) and comparable to the high-affinity synthetic androgen

metribolone (R-1881).[1] A significant advantage of RU 59063 is its 1,000-fold selectivity for the

AR over other steroid hormone receptors, including the progesterone, estrogen, glucocorticoid,

and mineralocorticoid receptors.[1] Furthermore, unlike testosterone and DHT, it does not bind

specifically to human plasma proteins.[1][2]

Compound Receptor
Binding
Affinity (Ki)

Relative
Binding
Affinity (RBA)
vs.
Testosterone

Reference

RU 59063 Human AR 2.2 nM 8-fold higher [1]

RU 59063 Rat AR - 3-fold higher [2]

Testosterone Human AR - 1 [2]

Dihydrotestoster

one (DHT)
Human AR -

Slightly lower

than RU 59063
[1]

Metribolone (R-

1881)
Human AR -

Nearly equal to

RU 59063
[1]

Flutamide Rat AR -

Up to 100-fold

lower than RU

59063

[2]

Nilutamide Rat AR -

Up to 100-fold

lower than RU

59063

[2]

Bicalutamide Rat AR -

Up to 100-fold

lower than RU

59063

[2]

In Vivo Efficacy
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In vivo studies have demonstrated the antiandrogenic activity of compounds derived from the

same series as RU 59063. For instance, RU 56187, a closely related analog, effectively

prevented the effects of testosterone propionate (TP) on mouse renal ornithine decarboxylase

and rat prostate weight in a dose-dependent manner.[2] In these models, the ED50 values

were 0.6 mg/kg and 1 mg/kg, respectively.[2] When administered alone to intact rats, RU 56187

inhibited the effects of endogenous androgens on seminal vesicle and prostate weights with

ED50 values of approximately 1 mg/kg and 3 mg/kg, respectively.[2] These studies highlight

the potent in vivo antiandrogenic potential of this class of compounds.

Compound Animal Model Assay
Efficacy
(ED50)

Reference

RU 56187 Castrated Mouse

Prevention of

TP-induced renal

ornithine

decarboxylase

0.6 mg/kg (oral) [2]

RU 56187 Castrated Rat

Prevention of

TP-induced

prostate weight

increase

1 mg/kg (oral) [2]

RU 56187 Intact Rat

Inhibition of

seminal vesicle

weight

~1 mg/kg (oral) [2]

RU 56187 Intact Rat
Inhibition of

prostate weight
~3 mg/kg (oral) [2]

Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in

the comparative analysis of RU 59063.

Androgen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled

androgen for binding to the androgen receptor.
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Materials:

Rat ventral prostate cytosol (source of androgen receptor)

[3H]-R1881 (radiolabeled synthetic androgen)

Test compounds (e.g., RU 59063, testosterone, bicalutamide)

Low-salt TEDG buffer (pH 7.4)

Hydroxyapatite (HAP) slurry

Scintillation cocktail

Procedure:

Prepare cytosol from the ventral prostates of castrated rats.

In assay tubes, add the test compound at various concentrations.

Add a fixed concentration of [3H]-R1881 to each tube.

Initiate the binding reaction by adding the rat prostate cytosol.

Incubate the mixture overnight at 4°C.

Separate the receptor-bound from unbound radioligand by adding HAP slurry and washing.

Measure the radioactivity of the bound [3H]-R1881 using a scintillation counter.

Calculate the concentration of the test compound that inhibits 50% of the specific binding of

[3H]-R1881 (IC50) to determine its binding affinity.
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Workflow for Androgen Receptor Competitive Binding Assay.

In Vivo Antiandrogenic Activity Assay (Hershberger
Assay)
This in vivo assay assesses the ability of a test compound to inhibit the growth of androgen-

dependent tissues in castrated male rats.

Materials:

Peripubertal male rats, castrated

Testosterone propionate (TP)

Test compound (e.g., RU 56187)

Vehicle for administration (e.g., corn oil)

Procedure:

Acclimate castrated male rats for a period of time.
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Administer the test compound daily via oral gavage or subcutaneous injection for a set

duration (e.g., 7-10 days).

Co-administer a maintenance dose of testosterone propionate to stimulate the growth of

androgen-dependent tissues.

At the end of the treatment period, euthanize the animals and carefully dissect and weigh the

ventral prostate, seminal vesicles, and levator ani muscle.

Compare the organ weights of the test compound-treated groups to the control group (TP +

vehicle) to determine the antiandrogenic activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup
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Workflow for the In Vivo Hershberger Assay.

Signaling Pathway Context
RU 59063 and other AR modulators exert their effects by interacting with the androgen receptor

signaling pathway. In its canonical pathway, androgen binding to the AR in the cytoplasm

induces a conformational change, dissociation from heat shock proteins, dimerization, and
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nuclear translocation. Within the nucleus, the AR-ligand complex binds to androgen response

elements (AREs) on DNA, recruiting co-regulators to modulate the transcription of target genes

involved in cell growth, proliferation, and differentiation. Antiandrogens like RU 59063
competitively inhibit the binding of androgens to the AR, thereby preventing these downstream

signaling events.
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Androgen Receptor Signaling Pathway and Point of Intervention for RU 59063.
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In conclusion, RU 59063 stands out as a nonsteroidal ligand with exceptionally high affinity and

selectivity for the androgen receptor. Its comparative performance against other androgens and

antiandrogens underscores its value as a research tool and as a foundational structure for the

development of more advanced AR-targeted therapies. The provided experimental frameworks

offer a basis for the consistent and comparative evaluation of novel compounds in this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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